N-cyano-N-methyl-3-(methylsulfanyl)aniline

NMDA Receptor PET Tracer Development Binding Affinity (Ki)

N-Cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) is an organic chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol. It belongs to the class of substituted anilines and is structurally characterized by a cyano group (-C≡N) and a methylsulfanyl (-SCH3) substituent on an aromatic ring.

Molecular Formula C9H10N2S
Molecular Weight 178.25
CAS No. 222734-73-8
Cat. No. B2981447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyano-N-methyl-3-(methylsulfanyl)aniline
CAS222734-73-8
Molecular FormulaC9H10N2S
Molecular Weight178.25
Structural Identifiers
SMILESCN(C#N)C1=CC(=CC=C1)SC
InChIInChI=1S/C9H10N2S/c1-11(7-10)8-4-3-5-9(6-8)12-2/h3-6H,1-2H3
InChIKeyMSHIIKXFGRGEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N-methyl-3-(methylsulfanyl)aniline (CAS 222734-73-8): Molecular Identity and Core Chemical Properties


N-Cyano-N-methyl-3-(methylsulfanyl)aniline (CAS: 222734-73-8) is an organic chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . It belongs to the class of substituted anilines and is structurally characterized by a cyano group (-C≡N) and a methylsulfanyl (-SCH3) substituent on an aromatic ring. Its IUPAC name is methyl[3-(methylsulfanyl)phenyl]cyanamide, and its canonical SMILES is CSC1=CC=CC(N(C)C#N)=C1 . This compound is primarily utilized as a research chemical and a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and radiopharmaceutical development .

Why N-Cyano-N-methyl-3-(methylsulfanyl)aniline Cannot Be Replaced by Generic Analogs


The compound N-cyano-N-methyl-3-(methylsulfanyl)aniline is not a generic commodity chemical; it is a specialized intermediate whose value is derived from its specific and rare combination of structural features: a meta-methylthio substituent and an N-methyl-N-cyano group. Generic substitution fails because minor structural modifications to this core, such as changing the position of the methylthio group, replacing it with another substituent, or altering the N-cyano functionality, lead to profound changes in key performance metrics like receptor binding affinity and molecular lipophilicity [1]. These changes are not merely incremental; they often result in a complete loss of the desired biological or physicochemical profile, making the compound irreplaceable for its targeted applications, such as serving as a critical precursor for high-affinity NMDA receptor PET tracers [2]. Therefore, procurement must be specific to this exact CAS number to ensure research reproducibility and functional integrity.

Quantitative Differentiation of N-Cyano-N-methyl-3-(methylsulfanyl)aniline: A Comparative Evidence Guide


NMDA Receptor PCP Site Binding Affinity: Comparative Ki Values vs. CNS1261 and CF3 Analog

In a direct head-to-head comparison, the derivative of N-cyano-N-methyl-3-(methylsulfanyl)aniline, compound 2 (Ki = 39.8 nM), exhibited an NMDA receptor PCP site binding affinity that was comparable to the established SPECT radioligand [123I]CNS1261 (Ki = 31.9 nM) in the same assay [1]. While the 3'-trifluoromethyl analog (compound 20) showed a superior affinity (Ki = 18.3 nM), compound 2's affinity was significantly better than many other substituted analogs in the series (e.g., 3'-dimethylamino, compound 19, Ki = 36.7 nM) [1]. The data demonstrates that the 3'-methylthio substituent is a viable bioisostere for iodine in this context, maintaining high affinity for the target.

NMDA Receptor PET Tracer Development Binding Affinity (Ki)

Lipophilicity (clogD) Differentiation: Optimized Physicochemical Properties for CNS Penetration

The derivative of the target compound, compound 2, exhibits a calculated distribution coefficient (clogD) of 2.49, which is notably lower than the iodinated comparator [123I]CNS1261 (compound 1, clogD = 2.76) [1]. This reduction in lipophilicity is advantageous for central nervous system (CNS) drug candidates, as excessively high lipophilicity (typically clogD > 3-5) is often associated with poor pharmacokinetic properties, including high plasma protein binding, rapid metabolic clearance, and increased off-target toxicity [1].

Lipophilicity CNS Drug Design clogD

NMDA Receptor Binding Site Inhibition: Functional Blockade at Micromolar Concentration

The N-cyano-N-methyl-3-(methylsulfanyl)aniline derivative, compound 2, demonstrated potent functional inhibition of the NMDA receptor, achieving 93.1% inhibition of [3H]TCP binding at a concentration of 1.0 µM [1]. This level of inhibition is comparable to that of the lead compound [123I]CNS1261, which showed complete (106%) inhibition under the same conditions [1]. In contrast, many other structural analogs, such as those with small alcoholic or bulky aromatic substituents, exhibited significantly lower inhibition (<50%) at this concentration, indicating the critical role of the 3'-methylthio group in maintaining functional antagonism.

NMDA Receptor Functional Assay PCP Binding Site

Synthetic Utility as a Critical Precursor: Enabling High-Yield Synthesis of [11C]CNS 5161

N-cyano-N-methyl-3-(methylsulfanyl)aniline is a key intermediate in the multi-step synthesis of the high-affinity NMDA PET tracer [11C]CNS 5161 (Ki = 1.87 ± 0.25 nM) [1][2]. The presence of the N-methyl-N-cyano group is essential for the subsequent formation of the N-methylguanidine core. Without this specific functional group array, the final radioligand cannot be produced. The synthesis route utilizing this precursor yields [11C]CNS 5161 with a decay-corrected radiochemical yield of 10% within 45 minutes, a radiochemical purity of >96%, and a specific activity of 41 GBq/µmol at the time of injection [1].

Radiochemistry PET Tracer Synthesis Synthetic Intermediate

Validated Application Scenarios for N-Cyano-N-methyl-3-(methylsulfanyl)aniline in Scientific Research


Precursor for [11C]CNS 5161 Radiosynthesis in NMDA PET Imaging

N-cyano-N-methyl-3-(methylsulfanyl)aniline is the definitive starting material for the multi-step synthesis of [11C]CNS 5161, a high-affinity (Ki = 1.87 nM) PET tracer targeting the phencyclidine (PCP) site of the open NMDA receptor ion channel [1]. This application is supported by evidence that the compound's unique N-methyl-N-cyano functional group is essential for forming the core guanidine structure of the tracer. The successful and reproducible automated synthesis of clinical-grade [11C]CNS 5161 (radiochemical purity >96%, specific activity 41 GBq/µmol) hinges on the availability of this specific precursor [1].

Lead Compound for Non-Iodinated NMDA PET Tracer Development

Based on direct comparative data, the 3'-methylthio moiety of this compound's derivatives (e.g., compound 2) is a validated, non-iodinated bioisostere for the iodine in the established SPECT tracer [123I]CNS1261. It achieves a comparable binding affinity (Ki = 39.8 nM vs. 31.9 nM) and a superior lipophilicity profile (clogD = 2.49 vs. 2.76) [2]. This makes it a strategic starting point for medicinal chemists aiming to develop novel, non-iodinated PET ligands for the NMDA receptor, circumventing the metabolic lability and heavy atom effects associated with iodinated tracers [2].

Building Block in CNS Drug Discovery SAR Studies

This compound is a crucial tool in structure-activity relationship (SAR) campaigns focused on CNS drug discovery, particularly for NMDA receptor modulators. The quantitative evidence shows that the 3'-methylthio group provides a specific, quantifiable contribution to both binding affinity (Ki = 39.8 nM) and functional inhibition (93.1% at 1 µM) [2]. This data allows medicinal chemists to use this building block to explore chemical space around the NMDA PCP site, understanding how the methylthio group modulates target engagement and physicochemical properties relative to other substituents like CF3 (Ki = 18.3 nM) or N(Me)2 (Ki = 36.7 nM) [2].

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